1-phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

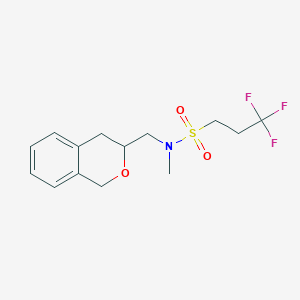

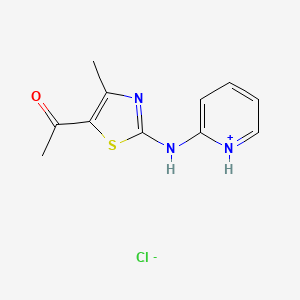

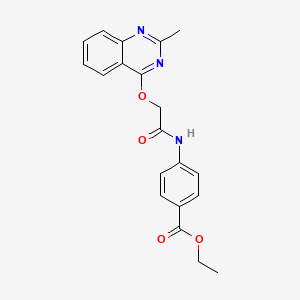

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound with the molecular formula C14H12N6O . It is a derivative of urea and tetrazole, both of which are important in various fields of chemistry and biology .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . In one approach, 1-phenyl-1H-tetrazole-5-thiol is synthesized from sodium azide and triethyl orthoformate . The tetrazole subunit is an important structural feature which has been used as a metabolically stable isosteric replacement for the carboxylic acid moiety .Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is characterized by the presence of a urea group and a tetrazole group attached to a phenyl group . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea include a molecular weight of 280.285 Da and a monoisotopic mass of 280.106995 Da . The Log Kow (KOWWIN v1.67 estimate) is 1.16, indicating its partition coefficient between octanol and water . The boiling point is estimated to be 527.93°C and the melting point is estimated to be 225.64°C .科学的研究の応用

Hydrogel Formation and Physical Properties Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, demonstrating the influence of anions on gel morphology and rheology. This property allows for the physical tuning of gels, which could be applied in drug delivery systems or material science for creating responsive or adaptive materials (Lloyd & Steed, 2011).

Enantioselective Anion Receptors

Non-racemic atropisomeric ureas have been studied for their enantioselective binding to amino acid derivatives. This application is crucial in chiral resolution processes and the development of sensors for detecting specific biomolecules, highlighting the potential of urea derivatives in analytical chemistry and biosensing (Roussel et al., 2006).

Synthesis Methods Under Microwave Irradiation

The development of efficient synthesis methods for urea derivatives under microwave irradiation showcases the importance of these compounds in chemical synthesis. This method offers advantages such as reduced reaction times and improved yields, which are beneficial for the rapid synthesis of compounds in medicinal chemistry and material science (Li & Chen, 2008).

Cytokinin-like Activity in Plant Biology

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This application is vital in agricultural biotechnology for enhancing crop yield and quality through the regulation of plant growth and development (Ricci & Bertoletti, 2009).

将来の方向性

The future directions of research on 1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea could involve exploring its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. Given the importance of tetrazole derivatives in these fields, there is a significant potential for future research and development .

特性

IUPAC Name |

1-phenyl-3-[(1-phenyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGOFFSUIUOALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)

![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)